molecular formula C14H21N3O3 B13977452 tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate

Cat. No.: B13977452
M. Wt: 279.33 g/mol
InChI Key: QZKMRQRVSATFCG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate is a sophisticated chemical building block of significant interest in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its structure incorporates a piperidine ring, a common feature in pharmaceuticals, which is functionalized with a pyrazin-2-yloxy group and protected by a tert-butoxycarbonyl (Boc) group. The pyrazine moiety is a privileged scaffold in drug discovery, frequently found in compounds designed to modulate various biological targets . This molecular architecture makes it a valuable intermediate for constructing more complex molecules. A primary research application of this compound is in the exploration of glutaminase inhibitors, such as those targeting the Kidney Glutaminase Isoform C (GAC) . GAC is a key enzyme in the metabolism of many cancer cells, and its inhibition has emerged as a promising strategy for cancer therapy . In this context, the rigid piperidine core of this compound can serve as a conformational constraint, replacing flexible chains in earlier inhibitor designs to reduce the number of rotatable bonds and improve drug-like properties like ligand efficiency and lipophilic efficiency . Furthermore, the presence of the Boc-protected amine is a critical synthetic handle, allowing researchers to efficiently deprotect and further functionalize the molecule, enabling its incorporation into larger, target-oriented structures . Its utility extends to the synthesis of compounds investigated for their activity against kinases like Janus Kinases (JAK), which are implicated in a range of diseases including cancers and inflammatory conditions . This reagent is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 3-pyrazin-2-yloxypiperidine-1-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-5-11(10-17)19-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3

InChI Key

QZKMRQRVSATFCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CN=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of This compound typically involves the nucleophilic substitution of a halogenated or activated pyrazine derivative with a hydroxymethyl piperidine derivative protected with a tert-butyl carbamate group. The key synthetic steps include:

Detailed Synthetic Procedure (Based on Literature Data)

Step Reagents & Conditions Description Yield (%) Reference
1 5-Bromopyrazin-2-yl methanesulfonate (3.0 g, 0.011 mol), K2CO3 (3.036 g, 0.022 mol), dry DMF (30 mL), tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (2.54 g, 0.011 mol), heat at 60-80 °C for 2 hours Nucleophilic substitution to form tert-butyl 4-((5-bromopyrazin-2-yloxy)methyl)piperidine-1-carboxylate intermediate 80
2 tert-butyl 4-((5-bromopyrazin-2-yloxy)methyl)piperidine-1-carboxylate (1.5 g, 0.004 mol), further substitution with aryl sulfonyl chloride derivatives, room temperature, 2 hours Functionalization of pyrazinyl substituent to introduce additional groups (optional step for analogs) 85

Notes:

  • The reaction is typically monitored by Thin Layer Chromatography (TLC) to ensure completion.
  • The solvent is removed under reduced pressure post-reaction, and the product is purified by filtration and washing with water.
  • The reaction environment is maintained anhydrous to prevent hydrolysis of sensitive intermediates.

Alternative Synthetic Routes

  • Oxidation of key intermediates (such as intermediate 13 to 38 in patent literature) followed by further functional group transformations can lead to analogs of the target compound, as described in patent EP 3995495 A1.
  • Modifications on the pyrazine ring or piperidine substituents can be introduced via selective substitution reactions, expanding the chemical diversity of this scaffold.

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvent Dry Dimethylformamide (DMF) Polar aprotic solvent favorable for SN2 reactions
Base Potassium carbonate (K2CO3) Mild base to deprotonate hydroxyl group
Temperature 60–80 °C Elevated temperature to promote nucleophilic substitution
Reaction Time 2 hours Sufficient for complete conversion
Monitoring Thin Layer Chromatography (TLC) Ensures reaction progress and purity
Purification Filtration, washing with water Removes inorganic salts and impurities
Yield 80-85% High yield indicating efficient synthesis

Comparative Table of Related Compounds and Synthesis

Compound Name Structural Variation Preparation Notes Biological Relevance
tert-Butyl 4-((5-bromopyrazin-2-yloxy)methyl)piperidine-1-carboxylate Bromine substitution on pyrazine ring Prepared via nucleophilic substitution with bromopyrazine derivative Intermediate for further derivatization
tert-Butyl 4-((5-(3-(methylsulfonyl)phenyl)pyrazin-2-yloxy)methyl)piperidine-1-carboxylate Methylsulfonyl phenyl substitution Sulfonylation post nucleophilic substitution Pharmacologically active analog
This compound Target compound Prepared via nucleophilic substitution of pyrazin-2-yloxy moiety Potential immune modulator

Chemical Reactions Analysis

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazin-2-yloxy moiety can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine ring provides structural stability and enhances the compound’s ability to interact with its targets .

Comparison with Similar Compounds

tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate

  • Structure: Pyrrolidine core (5-membered ring) with a pyrazin-2-ylamino substituent.
  • Molecular Weight : 264.32 g/mol (C₁₃H₂₀N₄O₂).
  • Key Differences: Smaller pyrrolidine ring introduces higher ring strain compared to piperidine. Amino (-NH-) linker vs. ether (-O-) linker in the target compound, altering hydrogen-bonding capacity and solubility .

tert-Butyl 3-((pyrazin-2-ylamino)methyl)piperidine-1-carboxylate

  • Structure: Piperidine core with a pyrazin-2-ylamino group attached via a methylene bridge.
  • Molecular Weight : 292.38 g/mol (C₁₅H₂₄N₄O₂).
  • Key Differences :
    • The methylene spacer increases molecular flexibility and may enhance binding to sterically constrained targets.
    • Higher molecular weight compared to the target compound due to the additional CH₂ group .

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

  • Structure : Tetrazole substituent instead of pyrazine.
  • Biological Activity : Exhibits antidiabetic activity (IC₅₀ = 7.12 μM).
  • Key Differences :
    • Tetrazole’s acidic proton (pKa ~4.9) contrasts with pyrazine’s neutral character, influencing pharmacokinetics and target interactions .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
This compound ~279.32 (C₁₄H₂₁N₃O₃) Not reported Moderate (polar aprotic solvents)
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate 264.32 Not reported High in DMSO, low in water
tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate 307.37 Oil (no MP) Lipophilic (soluble in CH₂Cl₂)

Biological Activity

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a pyrazine moiety, which is known for its diverse pharmacological properties. The structural configuration of this compound suggests potential interactions with various biological targets, particularly in the context of immune modulation and anti-inflammatory activity.

  • Molecular Formula: C₁₅H₃₁N₃O₃
  • Molecular Weight: Approximately 307.39 g/mol
  • Structure: The compound consists of a tert-butyl ester group attached to a piperidine ring substituted with a pyrazin-2-yloxy group.

The mechanism of action of this compound involves its interaction with specific receptors in the immune system, particularly Toll-like receptors (TLRs). TLRs play a critical role in the innate immune response, and modulation of these receptors can lead to significant therapeutic effects in inflammatory diseases and infections. Preliminary studies suggest that this compound may act as a modulator of TLR pathways, enhancing or inhibiting their activity depending on the context.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit significant anti-inflammatory effects. These effects are likely mediated through the modulation of TLR signaling pathways, which are crucial in regulating immune responses. Compounds targeting TLRs have been explored for their potential in treating various autoimmune diseases and inflammatory conditions.

Pharmacological Studies

Several studies have investigated the pharmacological profile of related compounds, suggesting that they possess notable activity against various biological targets. For instance, compounds featuring similar structural motifs have shown promise in preclinical models for conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Studies

  • Study on TLR Modulation:
    A study conducted on a related compound demonstrated its ability to modulate TLR4 signaling, leading to reduced production of pro-inflammatory cytokines in vitro. This suggests that this compound may similarly influence TLR-mediated pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Preclinical Evaluation:
    In a preclinical evaluation involving animal models, compounds structurally related to this compound exhibited significant reductions in markers of inflammation and improved clinical scores in models of arthritis.

Comparative Analysis with Similar Compounds

Compound NameStructure/FeaturesBiological Activity
4-(3-Methyl-pyrazin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester Similar piperidine core with different substitutionPotentially different receptor interactions due to position of substitution
N-[1-(3-Methyl-pyrazin-2-yloxy)-piperidin-4-yl]acetamide Contains an acetamide group instead of a carboxylic acidDifferent pharmacological profile due to amide functionality
5-(3-Methyl-pyrazin-2-yloxy)-pyridin-2(1H)-one Features a pyridine ring instead of piperidineMay exhibit distinct biological activities related to its heterocyclic structure

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